![molecular formula C23H22N2O5S B2549812 6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 920456-65-1](/img/structure/B2549812.png)
6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like the one you mentioned typically consist of multiple functional groups and rings. These structures can contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each introducing new functional groups or building the carbon skeleton .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound is largely determined by its functional groups. For example, carboxylate esters (like the ethyl and methyl esters in your compound) are often reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its molecular structure .Scientific Research Applications
Chemosensors for Metal Ions
A study on naphthoquinone-based chemosensors for transition metal ions reveals the synthesis and characterization of compounds involving naphthalene and pyridine derivatives. These compounds show remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, accompanied by a color change, indicating potential applications in metal ion detection and environmental monitoring (Gosavi-Mirkute et al., 2017).
Synthetic Methods
Research on the synthesis of various naphthyridines and pyridine derivatives, including those with ethyl and methyl groups, demonstrates advancements in synthetic methods that can be applied in the creation of new pharmaceuticals, materials, and catalysts. These methods offer pathways to complex molecular structures that are relevant to the target compound (Balogh et al., 2009).
Enantioselective Catalysis
A study on the synthesis and optical resolution of axially dissymmetric pyrroles and pyrocolls presents new catalysts for the enantioselective addition of diethylzinc to aromatic aldehydes. This research highlights the importance of stereochemical control in synthetic chemistry, which could be relevant for developing drugs and other active compounds with specific chiral configurations (Furusho et al., 1996).
Antioxidant Activity
Another research area includes the synthesis of novel heterocyclic compounds derived from 2-acetylnaphthalene, demonstrating promising antioxidant activity. This indicates potential applications in developing therapeutic agents that mitigate oxidative stress-related diseases (Taha, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-23(28)25-12-11-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-10-6-8-14-7-4-5-9-15(14)16/h4-10H,3,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACAQYFLIPBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
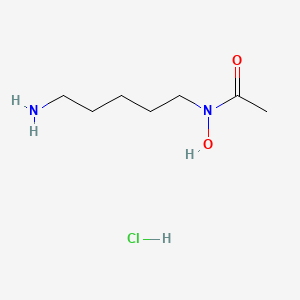
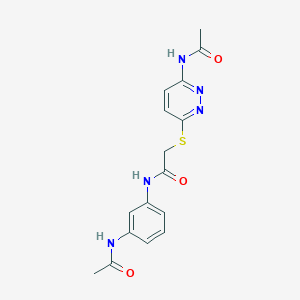
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-[4,4-dimethyl-2-(2-methylphenyl)imino-1,3-thiazolidine-3-carbonyl]prop-2-enenitrile](/img/structure/B2549737.png)
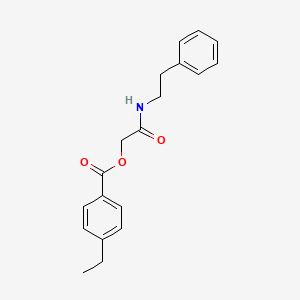
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2549739.png)


![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)
![N-(3,5-difluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2549747.png)
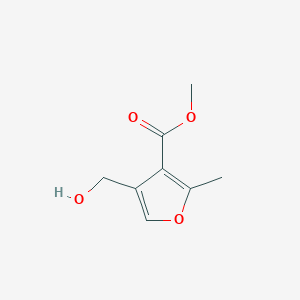
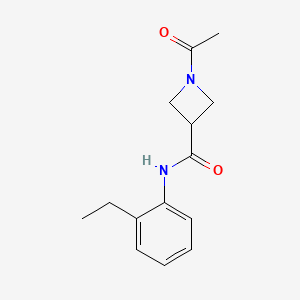
![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
